molecular formula C12H26N2O3Si B1583265 N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole CAS No. 58068-97-6

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole

Cat. No.: B1583265
CAS No.: 58068-97-6
M. Wt: 274.43 g/mol
InChI Key: WBUSESIMOZDSHU-UHFFFAOYSA-N
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Description

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole: is a heterocyclic compound with the molecular formula C12H26N2O3Si . It is known for its unique structure, which combines an imidazole ring with a triethoxysilylpropyl group. This compound is widely used in various fields due to its versatile chemical properties and reactivity.

Mechanism of Action

Target of Action

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole, also known as 3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane or 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-, is a complex compound. It’s worth noting that imidazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

For instance, it can react with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a density of 1005 g/mL .

Result of Action

It’s known that the compound can be used for surface modification of materials, such as silica gel, to uptake heavy metal ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to hydrolysis . Therefore, the presence of water or moisture in the environment could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The triethoxysilyl group allows for covalent bonding with silanol groups on surfaces, making it an effective coupling agent in biochemical assays .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, which is essential for enzyme inhibition or activation. This compound can also form covalent bonds with proteins through its triethoxysilyl group, leading to changes in protein structure and function. These interactions result in alterations in gene expression and cellular activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote tissue repair. At high doses, it may exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The imidazole ring can be metabolized by cytochrome P450 enzymes, while the triethoxysilyl group undergoes hydrolysis to form silanols and ethanol. These metabolic processes can affect the overall metabolic flux and levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. Its distribution is also affected by its hydrophobic and hydrophilic properties, which determine its solubility and transport dynamics .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. The triethoxysilyl group can also facilitate its attachment to cellular membranes, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole typically involves the alkylation of imidazole or imidazolyl sodium with (3-halopropyl)triethoxysilane. One common method is the alkylation of sodium imidazolyl obtained from imidazole and sodium hydroxide with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours . The target imidazole is obtained with a yield of 82%.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as metalation of imidazole by the action of sodium hydride and further alkylation with (3-chloropropyl)trimethoxysilane .

Chemical Reactions Analysis

Types of Reactions: N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Uniqueness: N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is unique due to its combination of an imidazole ring and a triethoxysilylpropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .

Properties

IUPAC Name

3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUSESIMOZDSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1CCN=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069223
Record name 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-
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Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58068-97-6
Record name N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58068-97-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4,5-dihydro-1-(3-(triethoxysilyl)propyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-
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Record name 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole
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Synthesis routes and methods

Procedure details

53.2 g of ethyl orthoformate (0.36 mol) is added at +20° C. to 80 g of N-(2-aminoethyl)-3-aminopropyltriethoxysilane (0.3 mol). The temperature of the mixture is brought up to reflux until formation of ethanol is no longer observed. The reaction mixture is then distilled under partial vacuum (2-5 mbar) and the desired product (69.1 g) is recovered (temperature: 130-135° C.)
Name
ethyl orthoformate
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole contribute to the creation of corrosion-resistant coatings?

A1: this compound plays a crucial role in forming polymetallosiloxane (PMS) coatings, which exhibit significant protection against corrosion on aluminum substrates []. This is achieved through a two-step, acid-base-catalyzed sol-gel process. The compound acts as a precursor, undergoing hydrolysis and polycondensation reactions alongside metal alkoxides. This process results in the formation of a fractal PMS cluster film on the aluminum surface. The presence of the imidazole group within the compound likely facilitates coordination with metal ions, contributing to the formation of the protective PMS network. Upon pyrolysis, the organic components decompose, leaving behind a robust metal-O-Si network that enhances the coating's protective properties [].

Q2: Can this compound be used in sensor applications?

A2: Yes, research has demonstrated the potential of this compound in creating highly sensitive sensors for detecting metal ions, particularly cobalt ions (Co2+) []. In these applications, the compound is used to modify the surface of nanopipettes, taking advantage of the imidazole group's ability to chelate with metal ions. When incorporated into a nanochannel setup, this modified nanopipette can detect Co2+ with remarkable sensitivity, reaching levels as low as 0.94 femtomolar (fM) []. The interaction between the compound and Co2+ leads to changes in the nanochannel's electrical properties, enabling ultrasensitive detection.

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